Musk tibetene

Description

Properties

IUPAC Name |

1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-7-8(2)11(14(16)17)10(13(4,5)6)12(9(7)3)15(18)19/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINYPECWDZURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044582 | |

| Record name | 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-39-1 | |

| Record name | Musk tibetene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk tibetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk tibetene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,4,5-trimethyl-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TERT-BUTYL-2,6-DINITRO-3,4,5-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMN65165X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Musk Tibetene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk tibetene (CAS No. 145-39-1), chemically known as 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, is a synthetic nitro musk, a class of compounds historically used as fragrance ingredients in a variety of consumer products including perfumes, soaps, and cosmetics.[1][2] Due to concerns regarding its environmental persistence, bioaccumulation, and potential toxicity, its use has been significantly restricted or phased out in many regions.[1][2] This document provides a comprehensive technical overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its structure and relevant pathways.

Chemical and Physical Properties

This compound is a solid, crystalline substance with a characteristic musk-like odor.[3][4] Its high lipophilicity, indicated by a high octanol-water partition coefficient (log Kow), contributes to its environmental persistence and tendency to bioaccumulate.[2]

General Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimental and estimated data from various sources.

| Property | Value | Source |

| CAS Number | 145-39-1 | [1][3][5][6] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [3][5][6][7] |

| Molecular Weight | 266.29 g/mol | [3][5][7] |

| Appearance | Pale yellow crystals (estimated) | [3][4] |

| Melting/Congealing Point | 135.0 - 135.5 °C | [2][3] |

| Boiling Point | 367.5 - 391.01 °C (estimated) at 760 mmHg | [2][3][5] |

| Vapor Pressure | 5.22 x 10⁻⁴ Pa / 5.0 x 10⁻⁶ mmHg at 25 °C (estimated) | [2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| logP (o/w) | 4.93 - 5.0 | [2][3] |

| Flash Point | > 93.33 °C (> 200 °F) TCC | [3][8] |

Solubility

This compound is characterized by its very low solubility in water and higher solubility in various organic solvents.[2][3] This property is critical for understanding its environmental transport and for developing analytical extraction methods.

| Solvent | Solubility ( g/100g unless specified) | Source |

| Water | 0.052 mg/L (experimental) / 0.2946 mg/L at 25 °C (estimated) | [2][3] |

| Benzyl Benzoate | 27.4 | [3][8] |

| Diethyl Phthalate | 13.7 | [3][8] |

| Dimethyl Phthalate | 15.6 | [3][8] |

| Ethyl Alcohol (95%) | 1.39 | [3][8] |

| Methyl Carbitol | 5.4 | [3][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

-

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for identifying this compound. The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation and confirmation.[7][9] PubChem contains links to reference spectra.[7]

-

Infrared (IR) Spectroscopy: IR spectra, which help identify functional groups, are also available in spectral databases.[7][10]

Experimental Protocols

The determination of this compound in various matrices (e.g., water, soil, cosmetic products) typically involves extraction followed by chromatographic analysis. Gas chromatography (GC) is the preferred technique due to the compound's volatility and thermal stability.[11]

General Protocol: Determination by SPME-GC-MS

This protocol describes a general method for the analysis of this compound in aqueous samples using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free extraction technique that is rapid and sensitive.[11][12]

1. Objective: To quantify the concentration of this compound in a water sample.

2. Materials:

- SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

- Vials with PTFE-lined septa

- Stir plate and stir bars

- This compound analytical standard

- Internal standard (e.g., Musk Ketone-d3)

- Organic solvent (e.g., Cyclohexane) for stock solutions[13]

3. Procedure:

Visualizations

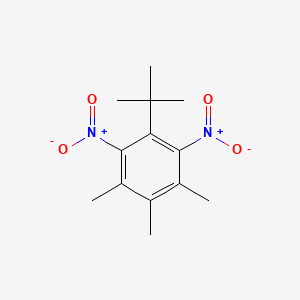

Chemical Structure

References

- 1. ewg.org [ewg.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound (Givaudan), 145-39-1 [thegoodscentscompany.com]

- 4. Fragrance University [fragranceu.com]

- 5. This compound | CAS#:145-39-1 | Chemsrc [chemsrc.com]

- 6. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 7. This compound | C13H18N2O4 | CID 67350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Givaudan) [flavscents.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. hpc-standards.com [hpc-standards.com]

The Environmental Odyssey of Musk Tibetene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Musk Tibetene, a synthetic nitroaromatic musk compound. Due to its persistence, bioaccumulative potential, and toxicity, understanding its behavior in the environment is of critical importance. This document summarizes key physicochemical properties, environmental degradation pathways, partitioning behavior, and bioaccumulation potential. Detailed experimental protocols for relevant studies are also provided to facilitate further research.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a solid, lipophilic substance with low water solubility and a low vapor pressure, indicating its tendency to partition from water to organic phases such as sediment, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Physical Form | Solid, pale yellow crystals | [2][3] |

| Melting Point | 135.5 °C (experimental) | [2] |

| Boiling Point | 367.5 °C (calculated) | [2] |

| Vapor Pressure | 5.22 x 10⁻⁴ Pa (calculated) | [2] |

| Water Solubility | 0.052 mg/L (experimental) | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.0 (experimental) | [2] |

| Henry's Law Constant | 0.101 Pa·m³/mol (calculated) | [2] |

Environmental Fate and Transport

This compound enters the environment primarily through wastewater effluent, as it is used in a variety of consumer products.[2] Its fate is governed by a combination of transport and transformation processes.

Transport

Due to its low volatility, long-range atmospheric transport is considered a potential pathway for the distribution of this compound to remote areas.[2] In aquatic systems, its high lipophilicity and low water solubility lead to its partitioning to suspended solids, sediment, and sludge in wastewater treatment plants (WWTPs).[2]

Degradation

2.2.1. Photodegradation

This compound is susceptible to photodegradation in the presence of light. In aqueous solutions or acetonitrile/water mixtures, it can be degraded with half-lives ranging from approximately 20 minutes to several hours, depending on the conditions.[4][5] The photodegradation process involves the transformation of this compound into several photoproducts.[4][5]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Modified dispersive solid-phase extraction and cleanup followed by GC-MS/MS analysis to quantify ultraviolet filters and synthetic musk compounds in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nemc.us [nemc.us]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. epa.gov [epa.gov]

The Dual Fate of a Synthetic Scent: An In-depth Technical Guide to the Bioaccumulation and Biotransformation of Musk Tibetene

For Immediate Release

A comprehensive whitepaper detailing the environmental persistence, bioaccumulation, and metabolic fate of Musk Tibetene (MT), a synthetic nitromusk fragrance. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated view of its ecotoxicological profile and biological interactions.

This compound (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene), a synthetic nitroaromatic musk, has been utilized as a fragrance ingredient in a variety of consumer products. However, growing concerns over its environmental persistence and potential for bioaccumulation have led to restrictions on its use in many regions.[1][2] This technical guide provides a detailed overview of the current scientific understanding of this compound's bioaccumulation and biotransformation, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Bioaccumulation: A Persistent Presence in Biota

This compound is characterized by its lipophilicity, a key factor driving its accumulation in the fatty tissues of organisms.[3] Its high octanol-water partition coefficient (Log Kow) indicates a strong potential for bioaccumulation in aquatic ecosystems.[3] While extensive experimental data specifically for this compound remains limited, available information, largely derived from studies on related nitromusks and predictive models, points towards a significant bioaccumulation potential.[3]

Quantitative Bioaccumulation Data

The following table summarizes the key quantitative data related to the bioaccumulation of this compound. It is important to note that many of these values are calculated or predicted due to a scarcity of direct experimental studies on this compound itself.

| Parameter | Value | Species/Matrix | Study Type | Reference |

| Log Kow | 5.0 | - | Calculated | [3] |

| Bioconcentration Factor (BCF) | 133 - 6,624 L/kg | General | Calculated | [3] |

| Bioconcentration Factor (BCF) | 5,100 - 10,200 L/kg | Fish | Predicted from Kow | [3] |

| Bioconcentration Factor (BCF) | 1,020 L/kg | Mussels | Predicted from Kow | [3] |

| Concentration | 13.7 µg/kg fresh weight | Farmed Trout | Measured | [3] |

| Concentration in Human Adipose Tissue | Up to 288 ng/g lipids (for Musk Xylene) | Human | Measured | [4] |

| Concentration in Human Blood Serum | Geometric mean: 0.0776 ng/g (wet weight) | Human | Measured | [5] |

Note: Data for Musk Xylene is included as a close structural and behavioral analogue to this compound, often used for read-across assessments.

Biotransformation: Metabolic Pathways and Products

The biotransformation of this compound, as with other nitromusks, primarily involves the reduction of its nitro groups to amino metabolites. This process is often observed under anaerobic conditions, such as those found in wastewater treatment plants and sediments.[3] Additionally, this compound is susceptible to photodegradation in the presence of light.

Key Biotransformation Pathways

The metabolic fate of this compound is influenced by both biological and environmental factors. The primary pathways of transformation are:

-

Nitroreduction: The enzymatic reduction of the nitro groups to form amino-Musk Tibetene. This is a crucial step in its biological metabolism.

-

Photodegradation: The breakdown of this compound upon exposure to sunlight, leading to the formation of several photoproducts.

The following diagram illustrates the known biotransformation pathways of this compound.

Identified Metabolites and Degradation Products

Studies have identified several transformation products of this compound:

-

Amino-Musk Tibetene: The primary product of biological nitroreduction.[3]

-

Photodegradation Products: A study on the photochemical behavior of this compound identified three main photoproducts resulting from the cyclization of a nitro group and the tert-butyl group:

-

3,3,5,6,7-pentamethyl-4-nitro-3H-indole

-

3,3,5,6,7-pentamethyl-4-nitro-1H-indoline

-

3,3,5,6,7-pentamethyl-4-nitro-3H-indolinone[6]

-

Experimental Protocols

Detailed experimental protocols for the bioaccumulation and biotransformation of this compound are not extensively reported in the literature. However, this section outlines generalized methodologies based on studies of related nitromusks and analytical techniques for their detection.

Bioaccumulation Studies in Aquatic Organisms (Generalized Protocol)

A typical experimental workflow for assessing the bioaccumulation of a lipophilic compound like this compound in fish is depicted below.

Methodological Details:

-

Test Organism: Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss) are commonly used models.

-

Exposure: A flow-through system is preferred to maintain a constant concentration of this compound in the water.

-

Sample Collection: Water and fish tissue (muscle, liver, adipose) are collected at predetermined time points.

-

Extraction: Tissues are homogenized and extracted with an organic solvent (e.g., hexane/acetone mixture).

-

Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.

-

Analysis: Quantification is typically performed using gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for higher sensitivity and selectivity.[7]

In Vitro Biotransformation Studies (Generalized Protocol)

In vitro assays using liver microsomes or hepatocytes can be employed to study the metabolic fate of this compound.

Methodological Details:

-

Test System: Liver S9 fractions or cryopreserved hepatocytes from relevant species (e.g., rat, human, fish).

-

Incubation: this compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Sample Preparation: The reaction is quenched, and the mixture is extracted to isolate the parent compound and its metabolites.

-

Analysis: Liquid chromatography-mass spectrometry (LC-MS) or GC-MS is used to identify and quantify the metabolites formed.

Potential Interactions with Cellular Signaling Pathways

The direct effects of this compound on specific signaling pathways are not well-documented. However, research on nitromusks as a class suggests potential interactions with cellular defense mechanisms and signaling cascades.

Inhibition of Multidrug Resistance (MDR) Transporters

Some studies suggest that nitromusk compounds can act as inhibitors of cellular efflux pumps, such as P-glycoprotein (P-gp), which are part of the ATP-binding cassette (ABC) transporter family.[5] These transporters play a crucial role in cellular detoxification by exporting a wide range of xenobiotics. Inhibition of these transporters could lead to increased intracellular accumulation of other toxic substances.

The logical relationship of this potential interaction is illustrated below.

Apoptosis Induction (Inference from Related Compounds)

While not demonstrated specifically for this compound, studies on native musk and synthetic musk ketone have shown the induction of apoptosis (programmed cell death) in cancer cells.[8] The signaling pathways implicated in this process include the interleukin family, tumor necrosis factor (TNF) family, and the mitogen-activated protein kinase (MAPK) signaling pathway.[8] Further research is needed to determine if this compound elicits similar effects.

Conclusion and Future Perspectives

This compound is a persistent and bioaccumulative substance, with its biotransformation leading to the formation of amino-metabolites and photodegradation products. While quantitative data on its bioaccumulation is emerging, there is a clear need for more direct experimental studies to accurately assess its bioconcentration factors in various species. Furthermore, the specific molecular mechanisms of this compound's toxicity, including its effects on cellular signaling pathways, remain an area requiring significant investigation. A deeper understanding of these processes is crucial for a comprehensive risk assessment and for the development of safer alternatives in the fragrance industry. The methodologies and data presented in this whitepaper provide a foundational resource for researchers to build upon in addressing these critical knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS:145-39-1 - FACTA Search [nactem.ac.uk]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Occurrence of nitro and non-nitro benzenoid musk compounds in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Aquatic Menace of a Fragrance: A Toxicological Deep Dive into Musk Tibetene

For Immediate Release

GOTHENBURG, Sweden – November 19, 2025 – A comprehensive whitepaper released today synthesizes the current scientific understanding of the toxicological effects of Musk tibetene, a synthetic nitro-musk, on aquatic ecosystems. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates quantitative toxicity data, details experimental methodologies, and visually represents key biological processes to provide a critical resource on this persistent environmental contaminant.

This compound, once a common ingredient in fragrances, has been identified as a substance of concern due to its persistence, bioaccumulative potential, and toxicity to aquatic life.[1][2] Its use has been restricted in many regions, but its legacy and continued presence in some areas warrant a thorough understanding of its environmental impact.[1][3] This guide addresses the critical knowledge gaps and provides a foundation for future research and regulatory decisions.

Acute Toxicological Profile of this compound

The acute toxicity of this compound to a range of aquatic organisms has been evaluated, though its very low water solubility presents challenges for accurate assessment, particularly in static test conditions.[1] The available data, primarily from studies adhering to OECD Test Guidelines, are summarized below.

| Trophic Level | Organism | Endpoint | Duration | Value (mg/L) | Method | Remarks |

| Fish | Unreported fish species | LC50 | 96 h | ≥0.045 | Experimental (OECD TG 203) | Nominal value.[1] |

| LC50 | 96 h | 0.44 | Calculated (Neutral Organics SAR) | [1] | ||

| Invertebrate | Daphnia magna (water flea) | EC50 | 48 h | ≥0.052 | Experimental (OECD TG 202; Static) | Nominal Value. No effects observed.[1] |

| LC50 | 48 h | 0.33 | Calculated (Neutral Organics SAR) | [1] | ||

| Algae | Scenedesmus subspicatus | EC50 | 72 h | ≥0.052 | Experimental (OECD TG 201; Static) | Nominal Value. No effects observed.[1] |

| EC50 | 96 h | 0.78 | Calculated (Neutral Organics SAR) | [1] | ||

| Denotes an endpoint greater than the water solubility of the chemical. |

The Hidden Threat: Biotransformation and Metabolite Toxicity

A significant concern with this compound is its biotransformation into amine-containing metabolites, which are more water-soluble and exhibit greater toxicity than the parent compound.[1] This transformation can occur in anaerobic conditions, such as those found in sewage treatment plants (STPs), and within organisms.[1][4]

The following diagram illustrates the biotransformation pathway of this compound.

Quantitative structure-activity relationship (QSAR) models have been used to estimate the acute toxicity of the primary amine metabolite, 2-Amino this compound.

| Trophic Level | Endpoint | Duration | Value (mg/L) | Method |

| Fish | LC50 | 96 h | 0.37 | Calculated (Neutral Organics SAR) |

| Invertebrate | LC50 | 48 h | 0.28 | Calculated (Neutral Organics SAR) |

| Algae | EC50 | 96 h | 0.66 | Calculated (Neutral Organics SAR) |

These calculated values suggest that the amine metabolite is indeed more toxic to aquatic organisms across all tested trophic levels.[1]

Bioaccumulation and Persistence: A Lasting Impact

Furthermore, this compound and its metabolites are resistant to biodegradation, classifying them as persistent organic pollutants (POPs).[1] This persistence, combined with their bioaccumulative nature, means they can become widely dispersed environmental contaminants with the potential for long-term, unpredictable adverse effects.[1]

Experimental Protocols: A Framework for Aquatic Toxicity Testing

The acute toxicity data for this compound have been generated following standardized OECD guidelines. Below are detailed, representative methodologies for the key experiments cited.

Fish Acute Toxicity Test (based on OECD TG 203)

-

Test Organism: A suitable freshwater fish species (e.g., Rainbow trout, Oncorhynchus mykiss; Zebrafish, Danio rerio).

-

Test Substance Preparation: Due to the low water solubility of this compound, a solvent or dispersant may be required to prepare a stock solution. The concentration of the solvent should be minimized and should not cause any adverse effects on the test organisms. A control group with the solvent alone is essential.

-

Test Conditions:

-

System: Semi-static or flow-through system to maintain the concentration of the test substance.

-

Duration: 96 hours.

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).

-

Light: 16 hours light, 8 hours dark cycle.

-

Loading: The number of fish per unit volume of test solution should be low to avoid stress and depletion of dissolved oxygen.

-

-

Procedure:

-

Acclimate the fish to the test conditions for at least 12 days.

-

Prepare a geometric series of test concentrations and a control.

-

Introduce the fish to the test chambers.

-

Observe the fish and record mortalities at 24, 48, 72, and 96 hours.

-

Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.

-

-

Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD TG 202)

-

Test Organism: Daphnia magna, neonates aged less than 24 hours.

-

Test Substance Preparation: Similar to the fish toxicity test, a carrier solvent may be necessary.

-

Test Conditions:

-

System: Static test.

-

Duration: 48 hours.

-

Temperature: 20 ± 2 °C.

-

Light: 16 hours light, 8 hours dark cycle.

-

-

Procedure:

-

Culture Daphnia magna to obtain a supply of neonates.

-

Prepare the test solutions in glass beakers.

-

Introduce a set number of daphnids (e.g., 20) into each test vessel.

-

Observe the daphnids at 24 and 48 hours for immobilization (i.e., they are not able to swim within 15 seconds after gentle agitation).

-

-

Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)

-

Test Organism: An exponentially growing culture of a green alga, such as Scenedesmus subspicatus.

-

Test Substance Preparation: As described for the fish and daphnia tests.

-

Test Conditions:

-

System: Static test in flasks.

-

Duration: 72 hours.

-

Temperature: 21-24 °C.

-

Light: Continuous, uniform illumination.

-

-

Procedure:

-

Prepare a nutrient-rich growth medium.

-

Inoculate the test flasks with a low concentration of algae.

-

Add the test substance to create a range of concentrations.

-

Incubate the flasks under controlled conditions.

-

Measure the algal growth (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

-

-

Data Analysis: Determine the EC50 for growth inhibition based on the reduction in growth rate or yield compared to the control.

The following diagram outlines a general workflow for these aquatic toxicity experiments.

Sublethal Effects: Uncovering Deeper Mechanisms

While acute toxicity data provide a baseline for risk assessment, sublethal effects can have significant long-term consequences for aquatic populations. For nitromusks in general, there is evidence of:

-

Endocrine Disruption: Some synthetic musks and their metabolites have been shown to interact with hormone receptors in fish, potentially leading to reproductive and developmental issues.[5][6][7]

-

Neurotoxicity: Musk ambrette, another nitromusk, was discontinued due to its neurotoxic effects.[3] While specific data for this compound is limited, the potential for neurotoxicity in related compounds is a concern.

-

Genotoxicity: Although some studies suggest nitromusks are not genotoxic by themselves, they may enhance the genotoxicity of other chemicals.[3]

Further research is critically needed to elucidate the specific signaling pathways affected by this compound and its metabolites in aquatic organisms. Understanding these mechanisms is essential for a complete toxicological profile and for developing more sensitive and specific biomarkers of exposure.

Conclusion and Future Directions

This compound poses a multifaceted threat to aquatic ecosystems due to its persistence, bioaccumulation, and the formation of more toxic metabolites. While acute toxicity data provide a starting point for risk assessment, significant knowledge gaps remain, particularly concerning chronic toxicity and the specific molecular mechanisms of action.

Future research should prioritize:

-

Chronic and Sublethal Toxicity Studies: Long-term studies are needed to understand the effects of prolonged exposure to low concentrations of this compound and its metabolites on the growth, reproduction, and survival of aquatic organisms.

-

Mechanistic Studies: Investigations into the specific signaling pathways disrupted by this compound are crucial for a deeper understanding of its toxic effects. This includes research into its potential as an endocrine disruptor and neurotoxin in relevant aquatic models.

-

Toxicity of Metabolites: Further empirical data on the toxicity of the amine metabolites of this compound are required to refine environmental risk assessments.

A comprehensive understanding of the toxicological effects of this compound is imperative for the protection of aquatic environments. This technical guide serves as a foundational resource to stimulate and guide the necessary future research in this critical area.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Uptake of endocrine-disrupting chemicals by quagga mussels (Dreissena bugensis) in an urban-impacted aquatic ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. greenpeace.to [greenpeace.to]

- 6. researchgate.net [researchgate.net]

- 7. Endocrine-disrupting chemicals in aquatic environment: what are the risks for fish gametes? - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenic Potential of Musk Tibetene in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific literature on the carcinogenic potential of Musk tibetene in animal models. A comprehensive review is limited by the scarcity of published studies and the inaccessibility of the full text for a key study in this area. The primary evidence for this compound's carcinogenic activity comes from a single study utilizing a host-mediated in vivo/in vitro assay.

Executive Summary

This compound, a synthetic nitro musk fragrance ingredient, has demonstrated carcinogenic potential in an animal model.[1][2][3][4][5] The primary evidence stems from a host-mediated in vivo/in vitro assay where this compound induced a dose-dependent transformation of mouse peritoneal macrophages.[1][2][4][5] These transformed cells were subsequently shown to be oncogenic, forming tumors upon injection into immunodeficient mice.[1][2][4][5] Existing evidence suggests that the carcinogenic activity of this compound is likely mediated through a non-genotoxic mechanism, as it has tested negative for mutagenicity and genotoxicity.[1][2][4][5] This whitepaper provides a detailed overview of the available data, experimental methodologies, and proposed mechanisms of action.

Data Presentation

The quantitative data from the pivotal study by Apostolidis et al. (2002) is not fully available in the public domain. The following table summarizes the findings as described in the study's abstract.

| Assay | Test System | Compound | Dose Information | Endpoint | Result | Citation |

| Host-Mediated Cell Transformation | NMRI Mice Peritoneal Macrophages | This compound | Not specified in abstract | Cell Transformation | Positive, dose-dependent response | [1][2][4][5] |

| Oncogenicity | Athymic nu/nu Mice | Transformed Macrophage Cell Lines | 1 x 10⁶ cells per injection site | Tumor Formation | Positive, tumors developed within 3 weeks | [1][2][4][5] |

Experimental Protocols

Host-Mediated In Vivo/In Vitro Assay for Carcinogenic Potential

This protocol is based on the methodology described in the abstract by Apostolidis et al. (2002).[1][2][4][5]

Objective: To assess the cell-transforming activity of a test compound after in vivo exposure in a host-mediated system.

1. In Vivo Phase: Animal Treatment

-

Animal Model: NMRI mice.

-

Test Compound Administration: this compound was administered intraperitoneally to the mice. Control mice received the vehicle. Specific doses and the dosing schedule are not detailed in the available literature.

-

Rationale: This step allows for the in vivo metabolism of the test compound, mimicking a more physiologically relevant exposure.

2. In Vitro Phase: Macrophage Isolation and Culture

-

Cell Isolation: Following the in vivo treatment period, resident peritoneal macrophages were harvested from both treated and untreated (control) mice via peritoneal lavage.

-

Cell Culture: The isolated macrophages were then cultured in a soft agar medium.

-

Rationale: Soft agar culture is a standard method to assess anchorage-independent growth, a hallmark of transformed cells. Normal cells will not proliferate in this semi-solid medium, while transformed cells can form colonies.

3. Assessment of Cell Transformation

-

Incubation: The soft agar cultures were incubated for 5-6 days.

-

Analysis: After the incubation period, the cultures were examined for the presence of transformed cell colonies. Normal and transformed cells could be distinguished morphologically.

-

Statistical Analysis: A statistical comparison of the number of transformed colonies from this compound-treated animals versus control animals was performed to determine a positive result.

4. Confirmation of Oncogenicity

-

Cell Line Establishment: Permanent cell lines were established from the transformed macrophage colonies.

-

In Vivo Tumorigenicity: The established cell lines were then tested for their ability to form tumors in vivo.

-

Animal Model: Athymic nu/nu (nude) mice, which are immunodeficient and cannot reject foreign cells, were used.

-

Administration: 1 x 10⁶ cells were injected subcutaneously into each side of the neck of the nude mice.

-

Endpoint: The animals were monitored for tumor development at the injection sites. In the case of this compound-transformed cells, tumors developed within three weeks.[1][2][4][5]

Visualizations

Experimental Workflow

Caption: Workflow for the host-mediated in vivo/in vitro carcinogenicity assay.

Proposed Signaling Pathway for Non-Genotoxic Carcinogenesis

Caption: Proposed non-genotoxic carcinogenesis signaling pathway for this compound.

Conclusion

References

- 1. Evaluation of carcinogenic potential of two nitro-musk derivatives, musk xylene and this compound in a host-mediated in vivo/in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. ewg.org [ewg.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Photochemical Fate of Musk Tibetene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk tibetene, a synthetic nitroaromatic compound, has historically been used as a fragrance ingredient in a variety of consumer products. Due to its persistence and potential for bioaccumulation, understanding its environmental fate is of significant importance. Photochemical degradation is a primary pathway for the transformation of this compound in aquatic environments. This technical guide provides an in-depth overview of the photochemical degradation pathways of this compound, detailing the experimental methodologies used to elucidate these pathways and presenting key quantitative data. The information is intended to support researchers and scientists in the fields of environmental chemistry, toxicology, and drug development in understanding the transformation and potential impact of similar compounds.

Photochemical Degradation Pathways of this compound

Under the influence of UV and solar light, this compound undergoes photodegradation in aqueous and semi-aqueous environments. The degradation process involves a cyclization reaction initiated by the excitation of a nitro group and its subsequent interaction with the tert-butyl group. This leads to the formation of a cyclic N-oxide, which then rearranges to form several indole and indoline derivatives.[1]

The primary photochemical degradation of this compound results in the formation of three main photoproducts:

-

3,3,5,6,7-pentamethyl-4-nitro-3H-indole

-

3,3,5,6,7-pentamethyl-4-nitro-1H-indoline

-

3,3,5,6,7-pentamethyl-4-nitro-3H-indolinone [2]

The major intermediate product, 3,3,5,6,7-pentamethyl-4-nitro-3H-indolinone, has been shown to be more persistent under light irradiation than the parent this compound.[2] This highlights the importance of studying the fate and potential toxicity of degradation products in environmental risk assessments.

Below is a diagram illustrating the proposed photochemical degradation pathway of this compound.

References

The Ghost in the Machine: A Technical Guide to the Historical Use of Musk Tibetene in Consumer Products

For Researchers, Scientists, and Drug Development Professionals

Once a ubiquitous ingredient in the perfumer's palette, Musk Tibetene, a synthetic nitromusk, has transitioned from a celebrated fragrance fixative to a cautionary tale in chemical safety. This technical guide delves into the historical application of this compound in consumer products, its toxicological profile, and the analytical methodologies used for its detection. The narrative of this compound is one of scientific discovery, industrial application, and subsequent regulatory action driven by mounting evidence of its persistence, bioaccumulation, and potential health risks.

Historical Context and Usage

This compound, chemically known as 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, belongs to the family of nitromusks, which were among the first synthetic fragrances developed to mimic the scent of natural musk.[1] Its powerful and persistent sweet, musky odor made it a cost-effective and popular choice in a wide array of consumer goods from the mid-20th century until its use was significantly curtailed in the late 1990s and early 2000s.

The primary application of this compound was as a fragrance ingredient in cosmetics, perfumes, soaps, detergents, and other scented household products.[1][2] Its role was not only to impart its own characteristic scent but also to act as a fixative, prolonging the life of other volatile fragrance components.

The use of this compound and other nitromusks began to decline following growing concerns about their environmental and health impacts. Regulatory bodies in several regions, including the European Union and Canada, have since banned or severely restricted its use in cosmetic products.[1] For instance, a California bill, AB 60, is set to prohibit the manufacture and sale of cosmetic products containing intentionally added this compound starting from January 1, 2027.[3]

Quantitative Data on Historical Concentrations

Precise historical data on the concentration of this compound in specific consumer products is scarce due to the proprietary nature of fragrance formulations and the age of the products. However, information on related nitromusks, such as Musk Ketone, provides a valuable proxy for understanding typical usage levels. For example, proposed Californian legislation outlines maximum allowable concentrations for Musk Ketone in different product categories, which may reflect historical industry practices for nitromusks in general.[3]

| Product Category | Maximum Permitted Concentration of Musk Ketone[3] |

| Fine Fragrance | 1.4% |

| Eau de Toilette | 0.56% |

| Other Cosmetic Products | 0.042% |

Toxicological Profile

The toxicological profile of this compound has been a subject of scientific investigation, revealing several areas of concern that ultimately led to its restricted use.

Carcinogenicity

Studies have indicated that this compound possesses carcinogenic potential. An in vivo/in vitro host-mediated assay system demonstrated that both Musk Xylene and this compound have carcinogenic activity, suggesting a non-genotoxic mechanism of carcinogenicity.[4]

Neurotoxicity

While some nitromusks, like Musk Ambrette, have demonstrated neurotoxic effects, studies on this compound have not shown similar levels of concern. A 90-day dermal toxicity study in rats found no evidence of neurotoxicity at the doses tested.[3][5]

Endocrine Disruption

There is evidence to suggest that nitromusks, as a class of compounds, can act as endocrine disruptors.[6][7] Some studies have shown that certain nitromusks can alter estrogenic activity.[6] However, specific studies detailing the endocrine-disrupting mechanisms of this compound are limited.

Bioaccumulation and Environmental Fate

This compound is characterized by its high lipophilicity and resistance to degradation, leading to its persistence in the environment and bioaccumulation in living organisms.[1] It has been detected in various environmental compartments, including water, soil, and wildlife, as well as in human tissues such as adipose tissue and breast milk.[2]

Experimental Protocols

The following section outlines the general methodologies employed in the analysis and toxicological assessment of this compound.

Analytical Detection in Consumer Products and Environmental Samples

The primary analytical technique for the detection and quantification of this compound in various matrices is Gas Chromatography-Mass Spectrometry (GC-MS) . This method offers high sensitivity and selectivity, allowing for the identification and measurement of trace amounts of the compound.

A typical workflow for the analysis of this compound in a cosmetic product would involve:

Sample Preparation: The sample is homogenized and a representative portion is taken for extraction. Solvent Extraction: An appropriate organic solvent, such as acetonitrile, is used to extract the analytes from the sample matrix.[8] Solid-Phase Extraction (SPE) Cleanup: The extract is passed through an SPE cartridge to remove interfering substances and concentrate the analytes.[8] GC-MS Analysis: The purified extract is injected into the GC-MS system for separation and detection. Quantification: The concentration of this compound is determined by comparing the signal intensity to that of a known standard.

Toxicological Assays

Carcinogenicity Assessment (Host-Mediated Assay):

This in vivo/in vitro assay involves injecting the test substance into a host animal (e.g., a mouse).[4] After a period of time, specific cells (e.g., peritoneal macrophages) are harvested and cultured to assess for signs of transformation, such as anchorage-independent growth in soft agar.[4]

Neurotoxicity Assessment (90-Day Dermal Study):

References

- 1. ewg.org [ewg.org]

- 2. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of carcinogenic potential of two nitro-musk derivatives, musk xylene and this compound in a host-mediated in vivo/in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat. | Sigma-Aldrich [sigmaaldrich.com]

- 6. safecosmetics.org [safecosmetics.org]

- 7. sensoriam.com [sensoriam.com]

- 8. researchgate.net [researchgate.net]

Environmental Persistence of Musk Tibetene and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musk Tibetene, a synthetic nitro musk, has been utilized as a fragrance ingredient in a variety of consumer products. Due to its chemical properties, it exhibits significant environmental persistence, bioaccumulation potential, and toxicity. This technical guide provides a comprehensive overview of the environmental fate of this compound and its primary metabolites. It includes a summary of its physicochemical properties, environmental concentrations, and degradation half-lives. Detailed experimental protocols for its extraction and analysis in environmental matrices are provided, along with visualizations of its key transformation pathways and a typical analytical workflow. This document is intended to serve as a resource for researchers and professionals engaged in environmental science, ecotoxicology, and the development of safer alternative compounds.

Introduction

Synthetic musks, including nitro musks like this compound, have been widely used in personal care products and detergents. Their extensive use has led to their release into the environment through wastewater treatment plant (WWTP) effluents and sludge.[1] this compound is classified as a persistent, bioaccumulative, and toxic (PBT) substance, raising concerns about its long-term ecological impact. Understanding its environmental persistence and the formation of its metabolites is crucial for assessing its environmental risk and for the development of more benign alternatives. This guide synthesizes the current scientific knowledge on the environmental behavior of this compound.

Physicochemical Properties and Environmental Fate

This compound is a lipophilic compound with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to partition into organic matter and bioaccumulate in organisms. Its persistence is characterized by resistance to biodegradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [3] |

| Melting Point | 135.5 °C | |

| Boiling Point | 367.5 °C (calculated) | |

| Water Solubility | 0.052 mg/L | |

| Log Kow | 5.0 (experimental) | |

| Vapor Pressure | 5.22 x 10⁻⁴ Pa (calculated) | |

| Henry's Law Constant | 0.101 Pa·m³/mol (calculated) |

Table 2: Environmental Persistence and Bioaccumulation of this compound

| Parameter | Value/Observation | Reference |

| Biodegradation | ||

| Resistant to biodegradation. In silico estimates suggest ultimate degradation over a timescale of 10 years. | ||

| Photodegradation Half-Life | ||

| In water/acetonitrile mixtures | ~20 minutes (under UV-light and solar light) | [1][4] |

| In atmosphere (reaction with hydroxyl radicals) | 7.3 days (calculated) | |

| In water (direct photolysis) | 1-1.5 hours (summer, 20°N) to 6-10 hours (winter, higher latitudes) | [4] |

| Bioaccumulation | ||

| Bioconcentration Factor (BCF) | 133–6624 L/kg (calculated, assuming different biotransformation rates) | |

| 5100–10200 for fish (predicted from Kow) | ||

| 1020 for mussels (predicted from Kow) |

Table 3: Reported Environmental Concentrations of this compound

| Environmental Matrix | Concentration | Location/Reference |

| STP Influent | Up to 1 ng/L | Switzerland |

| STP Effluent | Up to 0.7 ng/L | Switzerland |

| Surface Water | Up to 640 ng/L | Switzerland |

| Rainwater | Up to 10 ng/L | |

| STP Sludge | Up to 68.9 µg/kg dry weight | Czech Republic |

| Farmed Trout | 13.7 µg/kg fresh weight | Denmark |

Transformation Pathways and Metabolites

This compound undergoes transformation in the environment through two primary pathways: photodegradation and anaerobic biotransformation.

Photodegradation

In the presence of sunlight, particularly UV radiation, this compound can undergo photodegradation. This process involves intramolecular reactions, leading to the formation of several photoproducts.[1][4] The major identified photoproducts are indole and indoline derivatives, which are noted to be more persistent than the parent compound under light irradiation.[1][4]

References

Musk Tibetene: A Comprehensive Technical Review of its Persistent, Bioaccumulative, and Toxic (PBT) Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Musk tibetene, a synthetic nitro-musk fragrance ingredient, has been identified as a substance of concern due to its classification as a Persistent, Bioaccumulative, and Toxic (PBT) chemical. This technical guide provides an in-depth review of the scientific data supporting this classification. Key physicochemical properties, environmental fate, bioaccumulation potential, and toxicological endpoints are summarized. Detailed experimental methodologies for crucial assessment assays are outlined to provide a comprehensive understanding of the research conducted. Furthermore, this guide visualizes the logical framework for PBT assessment, a general workflow for environmental analysis, and the potential signaling pathways implicated in its non-genotoxic carcinogenic effects. Due to its PBT characteristics, the use of this compound has been significantly restricted or prohibited in many jurisdictions, leading to a decline in its production and use.[1] This document serves as a critical resource for researchers and professionals in understanding the environmental and health implications of this compound and similar compounds.

Persistence in the Environment

This compound exhibits significant persistence in various environmental compartments, a key characteristic of a PBT substance. Its resistance to degradation contributes to its long-range transport and widespread, low-level presence in the environment.

Abiotic and Biotic Degradation

This compound is resistant to ready biodegradation.[1] Studies have shown that it undergoes very limited mineralization under standard test conditions. For instance, in a study conducted in accordance with OECD Test Guideline 301C, the closely related musk xylene showed 0% biological oxygen demand (BOD) after 28 days, and this compound is expected to exhibit similar resistance.[1]

Photochemical degradation is a potential but slow degradation pathway. The atmospheric half-life of this compound due to reaction with hydroxyl radicals is estimated to be around 7.3 days.[1] In aqueous solutions, photodegradation can occur, with half-lives ranging from approximately 1-1.5 hours in summer to 6-10 hours in winter at higher latitudes, indicating that its persistence increases in colder seasons and regions.[1] However, only 13% of the chemical was found to be phototransformed after 200 hours of irradiation with a solar simulator.[1]

Under anaerobic conditions, such as those found in sewage treatment plants, this compound can be partially transformed into its amino-metabolites, which are also persistent in the environment.[1]

Environmental Fate and Transport

Due to its chemical properties, including low water solubility and a high octanol-water partition coefficient (log Kow), this compound tends to partition from water to soil, sediment, and biota.[1] It has been detected in various environmental matrices, including sewage sludge, river water, and even in remote locations, indicating its potential for long-range environmental transport.[1]

Table 1: Quantitative Data on the Persistence of this compound

| Parameter | Value | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | 4.3 - 5.3 | [1] |

| Atmospheric Half-life (reaction with OH radicals) | ~7.3 days | [1] |

| Photodegradation Half-life in Water (Summer, 20°N) | 1 - 1.5 hours | |

| Photodegradation Half-life in Water (Winter, high latitude) | 6 - 10 hours | |

| Biodegradation (OECD 301C) | Not readily biodegradable (by analogy to musk xylene) | [1] |

| Phototransformation (200 hours solar simulator) | 13% | [1] |

Bioaccumulation

This compound's high lipophilicity, indicated by its high log Kow value, suggests a strong potential for bioaccumulation in living organisms. This is a critical component of its PBT classification.

Bioconcentration Factor (BCF)

Experimentally determined Bioconcentration Factor (BCF) values for this compound are limited. However, calculated BCF values for fish are in the range of 133–6624 L/kg.[1] Predictions based on its Kow value suggest BCFs of 5100–10200 for fish and 1020 for mussels.[1] For the related compound musk xylene, measured BCF values of over 5000 L/kg have been reported.[1]

Detection in Biota

Consistent with its bioaccumulative nature, this compound has been detected in the tissues of various organisms, including fish, mussels, and even in the adipose tissue and breast milk of humans.[2] Its presence in top predators in remote regions further supports its potential for both bioaccumulation and long-range transport.

Table 2: Quantitative Data on the Bioaccumulation of this compound

| Parameter | Value | Species/Matrix | Reference |

| Log Kow | 4.3 - 5.3 | - | [1] |

| Calculated BCF | 133 - 6624 L/kg | Fish | [1] |

| Predicted BCF (from Kow) | 5100 - 10200 L/kg | Fish | [1] |

| Predicted BCF (from Kow) | 1020 L/kg | Mussels | [1] |

| Measured Concentration | 0.0776 ng/g (wet weight) geometric mean | Human blood serum | [3] |

Toxicity

This compound has been shown to exhibit toxic effects, including carcinogenic potential. While it is not considered a genotoxic carcinogen, its mode of action is believed to involve non-genotoxic mechanisms, potentially including endocrine disruption.

Carcinogenicity

Studies have demonstrated the carcinogenic activity of this compound. A host-mediated in vivo/in vitro assay showed that this compound has cell-transforming potential in a dose-dependent manner.[4] Permanent cell lines established from mice treated with this compound were found to be oncogenic when tested in athymic nude mice, leading to tumor development.[4] Importantly, these studies suggest a non-genotoxic mechanism for its carcinogenicity, as tests for mutagenicity and genotoxicity have yielded negative results.[4]

Genotoxicity

This compound has been tested for genotoxicity in various assays, including the micronucleus test with human lymphocytes and the SOS chromotest, and has not shown evidence of genotoxic activity.[5] This lack of genotoxicity, coupled with its demonstrated carcinogenicity, points towards a non-genotoxic mode of action.

Other Toxicological Effects

Some studies on nitromusks suggest potential endocrine-disrupting effects, including weak estrogenic activity.[2][6] This activity is thought to be mediated through the estrogen receptor, which could contribute to its non-genotoxic carcinogenic effects.[2]

Table 3: Quantitative Data on the Toxicity of this compound

| Endpoint | Value | Species/Test System | Reference |

| Carcinogenicity | Carcinogenic | NMRI mice (host-mediated assay), athymic nu/nu mice | [4] |

| Genotoxicity (Micronucleus Test) | Negative | Human lymphocytes | [5] |

| Genotoxicity (SOS Chromotest) | Negative | E. coli PQ37 | [5] |

| Acute Oral Toxicity (LD50) | > 6000 mg/kg | Rat |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the assessment of this compound's PBT properties.

Host-Mediated In Vivo/In Vitro Assay for Carcinogenicity

This assay is designed to detect the transforming activity of chemical carcinogens.

-

Animal Treatment: NMRI mice are administered the test substance (this compound) intraperitoneally. Control mice receive the vehicle only.

-

Macrophage Recovery: After a set exposure period, resident peritoneal macrophages are recovered from both treated and control mice by peritoneal lavage.

-

Cell Culture: The recovered macrophages are cultured in soft agar.

-

Observation and Analysis: After 5-6 days, the cultures are examined for the formation of transformed cell colonies, which can be distinguished from normal cells. The number of transformed colonies in the treated group is statistically compared to the control group.

-

Establishment of Cell Lines: Transformed cell colonies can be isolated and established as permanent cell lines.

-

Oncogenicity Testing: The oncogenic potential of the established cell lines is tested by injecting the cells subcutaneously into athymic nude mice and monitoring for tumor formation.[4]

In Vitro Micronucleus Test for Genotoxicity (OECD 487)

This test is used to detect substances that cause chromosomal damage.

-

Cell Culture: Human lymphocytes or other suitable mammalian cells are cultured in appropriate media.

-

Exposure: The cells are exposed to various concentrations of the test substance (this compound), along with positive and negative controls, for a defined period. The test is typically conducted with and without an exogenous metabolic activation system (e.g., S9 mix) to account for metabolic activation of the test substance.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a predetermined number of binucleated cells for each concentration and control group.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control.[7]

Analytical Method for this compound in Environmental Samples (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method for the detection and quantification of this compound in various environmental matrices.

-

Sample Collection and Preparation: Environmental samples (e.g., water, sediment, biota) are collected. The preparation method varies depending on the matrix.

-

Water: Liquid-liquid extraction or solid-phase extraction (SPE) is used to extract and concentrate the analytes.

-

Sediment/Soil: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically employed.

-

Biota: Tissues are homogenized and extracted with an organic solvent, often followed by a lipid removal step (e.g., gel permeation chromatography or solid-phase extraction).

-

-

Extract Cleanup: The crude extracts are cleaned up to remove interfering compounds using techniques such as column chromatography with silica gel or alumina.

-

GC-MS Analysis: The cleaned-up extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: The sample is vaporized and separated into its components on a capillary column (e.g., DB-5MS). A temperature program is used to elute the compounds at different times.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that is characteristic of the compound.

-

-

Quantification: Quantification is typically performed using an internal standard and by monitoring specific ions for this compound in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8][9]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Conclusion

The available scientific evidence strongly supports the classification of this compound as a Persistent, Bioaccumulative, and Toxic (PBT) substance. Its resistance to degradation ensures its longevity in the environment, while its lipophilic nature leads to its accumulation in the tissues of living organisms. The toxicological profile, particularly its non-genotoxic carcinogenicity, completes the PBT criteria. The restriction and prohibition of this compound in many regions are a direct consequence of these hazardous properties. This technical guide provides a consolidated resource for understanding the scientific basis for these regulatory actions and serves as a reference for the continued monitoring and assessment of similar fragrance ingredients. The detailed methodologies and visualized workflows and pathways offer a practical framework for researchers and professionals engaged in chemical safety and risk assessment.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. Management of PBT/vPvB substances under REACH - ECHA [echa.europa.eu]

- 5. Nitro musk compounds genotoxic activity : Genotoxicity testing of nitro musks with the SOS-chromotest and the sister-chromatid exchange test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. daneshyari.com [daneshyari.com]

- 9. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

Human Exposure to Musk Tibetene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musk tibetene, a synthetic nitromusk, has been utilized as a fragrance ingredient in a variety of consumer products. Due to its persistent, bioaccumulative, and potentially toxic properties, its use has been increasingly restricted in many regions. This technical guide provides an in-depth overview of the primary routes of human exposure to this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions. The primary pathways of exposure are dermal contact with fragranced cosmetics and personal care products, inhalation of aerosols and particles containing the compound, and ingestion of contaminated food and water. This compound has been detected in human tissues, including blood, adipose tissue, and breast milk, raising concerns about its potential long-term health effects. This document aims to serve as a comprehensive resource for researchers and professionals involved in the assessment and management of risks associated with this compound.

Introduction

This compound (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene) is a synthetic fragrance compound belonging to the nitromusk class. Historically, it has been incorporated into a wide array of consumer goods, including perfumes, lotions, soaps, and detergents, to impart a musk-like scent. However, growing evidence of its environmental persistence, bioaccumulation in living organisms, and potential for adverse health effects has led to regulatory actions, including bans and restrictions on its use in cosmetics in the European Union and Canada.

Understanding the routes and extent of human exposure is critical for a thorough risk assessment. The lipophilic nature of this compound facilitates its accumulation in fatty tissues, and its presence has been confirmed in various human biological matrices.[1] This guide synthesizes the current scientific knowledge on human exposure pathways, presents quantitative findings from biomonitoring studies, and provides an overview of experimental methodologies used to assess its absorption and potential toxicity.

Human Exposure Routes

Humans can be exposed to this compound through three primary routes: dermal absorption, inhalation, and ingestion.

Dermal Absorption

The most significant route of exposure to this compound is through dermal contact with consumer products containing this fragrance.[2] Cosmetics and personal care items are applied directly to the skin, allowing for the potential absorption of their ingredients.

Inhalation

Inhalation of this compound can occur from the use of spray products such as perfumes and deodorants, as well as from the volatilization of the compound from other scented products. It can also be present in indoor air and dust.

Ingestion

Ingestion is a secondary route of exposure, primarily occurring through the consumption of contaminated food and water. This compound's persistence in the environment can lead to its accumulation in the food chain, particularly in aquatic organisms.

Quantitative Data on Human Exposure

The following tables summarize the available quantitative data on the concentration of this compound and related nitro musks in various human tissues. It is important to note that data specifically for this compound are limited, and often studies report on nitro musks as a group.

| Biological Matrix | Analyte(s) | Concentration Range | Geographic Location | Reference(s) |

| Blood Plasma/Serum | Polycyclic Musks (Galaxolide, Tonalide) | Galaxolide: up to 4100 ng/L; Tonalide: up to 800 ng/L | Vienna, Austria | [3] |

| Synthetic Musks (HHCB, AHTN) | HHCB: median 0.85 ng/g; AHTN: median 0.53 ng/g | 11 cities in China | [4] | |

| Adipose Tissue | Nitro & Non-nitro Musks | Musk Xylene: up to 288 ng/g lipids; Galaxolide: up to 171 ng/g lipids | Switzerland | [1] |

| Polycyclic Musks (HHCB, AHTN) | HHCB: 16-189 µg/kg fat; AHTN: 8-58 µg/kg fat | Not specified | [5] | |

| Breast Milk | Synthetic Musks | Musk Xylene: <2-150 ng/g lipid; Musk Ketone: <2-238 ng/g lipid; HHCB: <5-917 ng/g lipid; AHTN: <5-144 ng/g lipid | United States | [2] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound exposure and its biological effects.

Analysis of this compound in Human Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in human biological matrices such as blood, adipose tissue, or breast milk.

Principle: This method involves the extraction of lipophilic compounds from the biological matrix, followed by cleanup and analysis using gas chromatography coupled with mass spectrometry for sensitive and specific detection.

Protocol Outline:

-

Sample Preparation:

-

Homogenize the tissue sample (e.g., adipose tissue) or liquid sample (e.g., breast milk, plasma).

-

Perform lipid extraction using a suitable organic solvent mixture, such as n-hexane and dichloromethane.

-

-

Cleanup:

-

Utilize solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering substances.

-

Elute the fraction containing this compound with an appropriate solvent.

-

-

GC-MS Analysis:

-

Concentrate the eluate and inject a specific volume into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A gradient program to separate the analytes, for example, starting at 60°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

-

-

-

Quantification:

-

Use an internal standard (e.g., a deuterated analog of a musk compound) for accurate quantification.

-

Generate a calibration curve using standards of known concentrations.

-

Dermal Absorption Study (adapted from OECD Test Guideline 428)

Objective: To assess the rate and extent of dermal absorption of this compound through excised human or animal skin.[6][7][8][9][10]

Principle: The in vitro diffusion cell system (e.g., Franz cell) is used to measure the penetration of a substance through a skin sample from a donor chamber to a receptor fluid.

Protocol Outline:

-

Skin Preparation:

-

Use excised human or rat skin, dermatomed to a uniform thickness.

-

Mount the skin sample between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor chamber.

-

-

Diffusion Cell Setup:

-

Fill the receptor chamber with a physiologically compatible fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and maintain it at a constant temperature (typically 32°C) to mimic skin surface temperature.

-

Continuously stir the receptor fluid.

-

-

Application of Test Substance:

-

Apply a known amount of this compound, typically in a relevant vehicle (e.g., a cosmetic formulation), to the surface of the skin in the donor chamber.

-

-

Sampling:

-

At predetermined time intervals, collect aliquots of the receptor fluid for analysis.

-

At the end of the experiment, wash the skin surface to recover any unabsorbed substance.

-

Analyze the skin sample itself to determine the amount of substance retained.

-

-

Analysis:

-

Quantify the concentration of this compound in the receptor fluid and skin samples using a suitable analytical method like GC-MS or HPLC.

-

-

Data Analysis:

-

Calculate the flux (absorption rate) and the total amount of this compound absorbed over time.

-

Estrogenicity Assessment using the E-Screen Assay

Objective: To evaluate the potential estrogenic activity of this compound by measuring its effect on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[11][12][13][14][15]

Principle: The E-Screen assay is based on the principle that estrogens and estrogen-like compounds stimulate the proliferation of MCF-7 cells.

Protocol Outline:

-

Cell Culture:

-

Culture MCF-7 cells in a suitable medium supplemented with fetal bovine serum (FBS).

-

Prior to the assay, "starve" the cells in a medium containing charcoal-dextran stripped FBS to remove endogenous estrogens.

-

-

Exposure:

-

Seed the starved cells in multi-well plates.

-

Expose the cells to a range of concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 6 days), allowing for cell proliferation.

-

-

Measurement of Cell Proliferation:

-

Quantify cell proliferation using a suitable method, such as:

-

Sulforhodamine B (SRB) assay: Measures total protein content.

-

MTT assay: Measures mitochondrial activity.

-

Direct cell counting.

-

-

-

Data Analysis:

-

Calculate the proliferative effect (PE) as the ratio of the cell number in the presence of the test substance to the cell number in the negative control.

-

Determine the relative proliferative potency (RPP) by comparing the concentration of the test substance that produces a half-maximal effect to that of 17β-estradiol.

-

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular targets of this compound. One identified interaction is with human odorant receptors.

Interaction with Human Odorant Receptor OR1A1

This compound has been shown to activate the human olfactory receptor OR1A1.[16][17][18] This interaction is a key step in the perception of its musk odor. The binding is stabilized by hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.

Conclusion